4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid is a compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid typically involves the protection of the amino group on the phenyl ring with a BOC group, followed by the introduction of the methoxy group and the carboxylic acid functionality. One common method involves the following steps:
Protection of Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 4-(3-BOC-Aminophenyl)-3-formylbenzoic acid or 4-(3-BOC-Aminophenyl)-3-carboxybenzoic acid.
Reduction: Formation of 4-(3-BOC-Aminophenyl)-3-methoxybenzyl alcohol or 4-(3-BOC-Aminophenyl)-3-methoxybenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets.
Comparison with Similar Compounds
- 4-(N-Boc-amino)phenylboronic acid
- 3-(Boc-amino)phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid hydrochloride
Comparison: 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid is unique due to the presence of both the BOC-protected amino group and the methoxy group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications. In contrast, similar compounds like 4-(N-Boc-amino)phenylboronic acid and 3-(Boc-amino)phenylboronic acid pinacol ester primarily feature boronic acid functionalities, which are valuable in Suzuki-Miyaura coupling reactions but lack the methoxy group present in this compound.
Properties
IUPAC Name |
3-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)15-9-8-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBBWCBPQXLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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